molecular formula C19H17NO4 B557992 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid CAS No. 126705-22-4

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid

Cat. No. B557992
M. Wt: 323.3 g/mol
InChI Key: OPPOISJKHBLNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as Fmoc-acpc-oh or Fmoc-1-Aminocyclopropane-1-carboxylic acid, has the molecular formula C19H17NO4 . It is a derivative of cyclopropane carboxylic acid, with a fluorenylmethyloxycarbonyl (Fmoc) group attached to the nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropane ring, which is a three-membered carbon ring. Attached to this ring is a carboxylic acid group (COOH) and an amino group (NH2). The amino group is further modified with a fluorenylmethyloxycarbonyl (Fmoc) group .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 323.3 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., were not available in the retrieved data.

Scientific Research Applications

Synthesis of β-peptides

The compound, as a part of the N-Fmoc-protected β2-homoamino acids, is utilized in the synthesis of β-peptides. The preparation involves a diastereoselective amidomethylation process and N-Cbz/N-Fmoc protective-group exchange, making it suitable for large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

Formation of Self-assembled Structures

Fmoc modified aliphatic amino acids, including this compound, demonstrate the ability to form self-assembled structures. These structures vary based on concentration and temperature, exhibiting morphologies like flower-like, tube-like, and fibers-like formations. This indicates potential applications in designing novel self-assembled architectures (Gour et al., 2021).

Enzyme-activated Surfactants

The compound is used to create enzyme-activated surfactants for carbon nanotubes. These surfactants facilitate homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions, suggesting applications in nanotechnology and material science (Cousins et al., 2009).

Solid-phase Synthesis of Cyclodepsipeptides

The compound plays a role in the synthesis of complex head-to-side-chain cyclodepsipeptides, where it's used for preparing protected amino acids integral to the synthesis process. Cyclodepsipeptides have diverse biological activities, making them promising pharmaceutical candidates (Pelay-Gimeno et al., 2016).

Reversible Protecting Group in Peptide Synthesis

It serves as a reversible protecting group for the amide bond in peptides, aiding in the synthesis of peptides with difficult sequences and inhibiting interchain association during solid-phase peptide synthesis (Johnson et al., 1993).

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-17(22)19(9-10-19)20-18(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPOISJKHBLNPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.